molecular formula C9H9FO4S B597880 Methyl 3-fluoro-4-(methylsulfonyl)benzoate CAS No. 1215074-49-9

Methyl 3-fluoro-4-(methylsulfonyl)benzoate

Cat. No.: B597880
CAS No.: 1215074-49-9
M. Wt: 232.225
InChI Key: ACDGZYOVJKPTRE-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H9FO4S It is a derivative of benzoic acid, featuring a fluorine atom and a methylsulfonyl group attached to the benzene ring

Scientific Research Applications

Methyl 3-fluoro-4-(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-(methylsulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The methylsulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.

    Reduction: Methyl 3-fluoro-4-methylbenzoate.

    Oxidation: Sulfone derivatives.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-(methylsulfonyl)benzoate depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom and methylsulfonyl group can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 3-fluoro-4-methylbenzoate

Uniqueness

Methyl 3-fluoro-4-(methylsulfonyl)benzoate is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 3-fluoro-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDGZYOVJKPTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693814
Record name Methyl 3-fluoro-4-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215074-49-9
Record name Methyl 3-fluoro-4-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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